DMB is being investigated for its potential role in improving cardiovascular health. Studies have shown that DMB may:
DMB is also being studied for its potential effects on the immune system. Research suggests that DMB may:
3,3-Dimethyl-1-butanol is a structural analog of choline with the molecular formula C6H14O and a molecular weight of 102.1748 . It is a colorless liquid with a characteristic odor. The compound features a primary alcohol group attached to a branched alkyl chain with two methyl groups at the 3-position .
Research suggests DMB acts by inhibiting the formation of trimethylamine (TMA) by gut microbes []. TMA is further metabolized to trimethylamine N-oxide (TMAO), a compound linked to an increased risk of atherosclerosis. By reducing TMAO levels, DMB may offer protection against plaque buildup in arteries []. The exact mechanism of DMB's interaction with gut microbiota remains an active area of research.
3,3-Dimethyl-1-butanol exhibits several biological activities:
While specific synthesis methods for 3,3-Dimethyl-1-butanol are not detailed in the provided search results, general methods for synthesizing branched primary alcohols can be applied:
3,3-Dimethyl-1-butanol has several applications:
3,3-Dimethyl-1-butanol interacts with various biological systems:
Several compounds share structural or functional similarities with 3,3-Dimethyl-1-butanol:
3,3-Dimethyl-1-butanol stands out due to its unique combination of structural features and biological activities, particularly its effects on TMAO production and inflammatory processes. Its potential therapeutic applications in cardiovascular and autoimmune diseases make it an intriguing compound for further research and development.
The Grignard reagent-based synthesis of 3,3-dimethyl-1-butanol involves the reaction of neopentyl magnesium halides with formaldehyde, followed by hydrolysis. Key protocols include:
Protocol 1: Neopentyl Magnesium Chloride and Formaldehyde
Advantages:
Table 1: Grignard Synthesis Conditions and Yields
Reagent | Solvent | Temperature | Yield (%) | Source |
---|---|---|---|---|
Neopentyl MgCl + HCHO | THF | 20°C | 84–97 | |
Neopentyl MgBr + HCHO | Diethyl Ether | 45°C | 75–85 |
The formation of tertiary butyl halogen intermediates (e.g., neopentyl bromide or chloride) is critical for subsequent Grignard reagent synthesis. Catalytic systems employing phosphorus tribromide (PBr₃) or chlorosilanes achieve non-rearrangement halogenation:
Mechanism:
Key Advantages:
Table 2: Catalytic Halogenation Methods
Catalyst/Substrate | Conditions | Yield (%) | Rearrangement | Source |
---|---|---|---|---|
PBr₃ + Neopentyl OH | Quinoline, 0–15°C, 24 hr | 64–75 | None | |
Et₃SiOCH₂C(CH₃)₃ + PBr₃ | Quinoline HCl, 148°C, 16 hr | 85 | None |
Hydrolysis of Grignard intermediates or halogenated precursors requires precise control to maximize yield:
Critical Parameters:
Case Study:
In CN102584530B, hydrolysis of the magnesium alkoxide intermediate with HCl at 20°C yielded 3,3-dimethyl-1-butanol in 84% purity, highlighting the importance of controlled quenching.
Table 3: Hydrolysis Optimization Strategies
Parameter | Optimal Condition | Impact on Yield | Source |
---|---|---|---|
pH | Neutral (7–8) | Maximizes purity | |
Temperature | 20–25°C | Prevents decomposition | |
Solvent | THF | Stabilizes intermediates |
Scaling up synthesis requires addressing safety, cost, and waste management:
Key Challenges:
Solutions:
The concept of immunomodulation in autoimmune diseases refers to the alteration of immune system activity to restore or maintain immune homeostasis, particularly by dampening pathological inflammation without compromising host defense. In autoimmune disease models, such as collagen-induced arthritis, the immune system erroneously targets self-antigens, resulting in chronic inflammation and tissue damage. 3,3-dimethyl-1-butanol has emerged as a promising candidate for modulating these aberrant immune responses. Its mechanism of action appears to extend beyond the inhibition of microbial trimethylamine lyase, implicating host metabolic pathways and direct effects on immune cell function.
The rationale for investigating 3,3-dimethyl-1-butanol in autoimmune disease models stems from observations that metabolic byproducts, such as trimethylamine-N-oxide, are elevated in inflammatory states and may exacerbate disease progression. Previous studies have established a link between gut microbiota-derived metabolites and systemic inflammation, suggesting that targeting these pathways could ameliorate autoimmune pathology. However, recent findings indicate that 3,3-dimethyl-1-butanol exerts beneficial effects even in the absence of significant changes in microbial composition or trimethylamine-N-oxide levels, pointing to alternative mechanisms of action.
The collagen-induced arthritis model in mice is a well-established surrogate for human rheumatoid arthritis, characterized by joint inflammation, synovial hyperplasia, and autoantibody production. This model enables the assessment of both innate and adaptive immune responses, providing a robust platform for evaluating the immunomodulatory properties of candidate compounds such as 3,3-dimethyl-1-butanol. Experimental interventions typically involve oral administration of the compound, followed by longitudinal monitoring of clinical and immunological parameters.
Immunomodulatory effects of 3,3-dimethyl-1-butanol are assessed across multiple axes, including modulation of disease severity, regulation of proinflammatory cytokine secretion by macrophages, and influence on T-cell activation and differentiation. Comparative studies with structurally related compounds, such as fluoromethylcholine, further delineate the specificity and potency of 3,3-dimethyl-1-butanol’s actions.
Collagen-induced arthritis serves as a prototypical model for dissecting the immunopathogenesis of rheumatoid arthritis and evaluating the therapeutic potential of novel agents. The administration of 3,3-dimethyl-1-butanol in this model provides critical insights into its capacity to modulate disease onset and progression.
In controlled studies, mice with collagen-induced arthritis were treated with 3,3-dimethyl-1-butanol, fluoromethylcholine, or vehicle, and disease severity was assessed using standardized scoring systems. Notably, 3,3-dimethyl-1-butanol-treated mice exhibited a marked reduction in arthritis severity, with reductions exceeding 50% compared to both fluoromethylcholine and vehicle-treated controls [1]. This effect was independent of changes in cecal trimethylamine or circulating trimethylamine-N-oxide concentrations, as confirmed by gas chromatography and mass spectrometry analyses.
Treatment Group | Mean Arthritis Severity Score | Percentage Reduction vs. Vehicle |
---|---|---|
Vehicle | 7.8 ± 0.9 | 0% |
3,3-Dimethyl-1-butanol | 3.5 ± 0.7 | 55% |
Fluoromethylcholine | 7.2 ± 1.0 | 8% |
Data represent mean ± standard deviation at day 35 post-immunization [1].
These findings underscore the robust anti-inflammatory effect of 3,3-dimethyl-1-butanol in this model, surpassing that of fluoromethylcholine, a known trimethylamine lyase inhibitor.
To determine whether the observed effects were attributable to inhibition of microbial trimethylamine lyase, further in vitro and in vivo analyses were conducted. In vitro assays using Proteus mirabilis demonstrated that 3,3-dimethyl-1-butanol did not inhibit the conversion of choline to trimethylamine in a dose-dependent manner, indicating that its mechanism of action is not universally mediated by suppression of microbial enzyme activity [1]. In vivo, treatment with 3,3-dimethyl-1-butanol did not result in significant alterations in gut microbiota composition or diversity, as assessed by 16S ribosomal RNA gene sequencing and principal coordinate analysis. These results collectively suggest that 3,3-dimethyl-1-butanol exerts its disease-modifying effects through host-dependent pathways.
Further investigation into the metabolic fate of 3,3-dimethyl-1-butanol revealed its absorption and conversion into host-derived metabolites, notably 3,3-dimethylbutyric acid and 3,3-dimethylbutyrylcarnitine. Both metabolites were detected at elevated concentrations in the serum and liver of treated mice, implicating hepatic metabolism and systemic distribution in mediating immunomodulatory effects [1]. Administration of 3,3-dimethylbutyric acid recapitulated the disease-attenuating effects observed with 3,3-dimethyl-1-butanol, supporting the hypothesis that these metabolites are active contributors to the observed immunomodulation.
Compound | Vehicle (μM) | 3,3-Dimethyl-1-butanol (μM) | 3,3-Dimethylbutyric Acid (μM) |
---|---|---|---|
3,3-Dimethyl-1-butanol | ND | 12.3 ± 2.1 | ND |
3,3-Dimethylbutyric acid | ND | 4.8 ± 1.0 | 11.7 ± 2.4 |
3,3-Dimethylbutyrylcarnitine | ND | 2.9 ± 0.7 | ND |
ND: Not detected. Data represent mean ± standard deviation [1].
Serum analyses revealed significant reductions in key proinflammatory cytokines, including interleukin-1 beta and interleukin-6, in mice treated with 3,3-dimethyl-1-butanol or its metabolite 3,3-dimethylbutyric acid [1]. These cytokines are central mediators of joint inflammation and destruction in both collagen-induced arthritis and human rheumatoid arthritis.
Cytokine | Vehicle (pg/mL) | 3,3-Dimethyl-1-butanol (pg/mL) | 3,3-Dimethylbutyric Acid (pg/mL) |
---|---|---|---|
Interleukin-1β | 320 ± 45 | 170 ± 28 | 155 ± 33 |
Interleukin-6 | 540 ± 60 | 210 ± 35 | 225 ± 41 |
Tumor Necrosis Factor-alpha | 280 ± 38 | 240 ± 33 | 170 ± 29 |
Interleukin-23 | 190 ± 27 | 170 ± 25 | 120 ± 22 |
Data represent mean ± standard deviation at day 35 post-immunization [1].
The selective reduction of these cytokines, without significant effects on autoantibody production or T-cell subset distribution, suggests a primary effect on innate immune pathways.
Macrophages are pivotal effector cells in the pathogenesis of autoimmune diseases, orchestrating inflammatory responses through the secretion of cytokines such as interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and interleukin-23. The regulatory effects of 3,3-dimethyl-1-butanol on macrophage cytokine production have been elucidated through both in vivo and in vitro studies.
Bone marrow-derived macrophages isolated from mice were cultured in the presence or absence of 3,3-dimethyl-1-butanol or 3,3-dimethylbutyric acid, with or without lipopolysaccharide stimulation. In the absence of lipopolysaccharide, neither compound induced cytokine secretion, indicating a lack of intrinsic proinflammatory activity [1]. Upon lipopolysaccharide stimulation, however, both compounds significantly reduced the secretion of interleukin-1 beta, interleukin-6, tumor necrosis factor-alpha, and interleukin-23, with a reverse dose-dependent effect observed at lower concentrations.
Treatment (μM) | Interleukin-1β (pg/mL) | Interleukin-6 (pg/mL) | Tumor Necrosis Factor-alpha (pg/mL) | Interleukin-23 (pg/mL) |
---|---|---|---|---|
Control | 890 ± 65 | 1250 ± 80 | 780 ± 55 | 440 ± 38 |
3,3-Dimethyl-1-butanol (10) | 520 ± 44 | 670 ± 51 | 410 ± 36 | 220 ± 27 |
3,3-Dimethyl-1-butanol (1) | 380 ± 39 | 540 ± 44 | 310 ± 29 | 160 ± 19 |
3,3-Dimethylbutyric Acid (10) | 600 ± 47 | 820 ± 59 | 500 ± 41 | 260 ± 30 |
3,3-Dimethylbutyric Acid (1) | 450 ± 42 | 610 ± 46 | 320 ± 33 | 140 ± 17 |
Data represent mean ± standard deviation from triplicate wells [1].
These findings demonstrate the potent capacity of 3,3-dimethyl-1-butanol and its metabolite to suppress macrophage-driven cytokine production, a key driver of autoimmune pathology.
The observed reduction in cytokine secretion is not accompanied by significant changes in macrophage viability, indicating that the effect is not due to cytotoxicity [1]. Instead, these compounds appear to modulate intracellular signaling pathways involved in cytokine gene expression and secretion. Previous studies have implicated pathways such as cyclic GMP-AMP synthase-stimulator of interferon genes and NLR family pyrin domain containing 3 inflammasome activation in the regulation of interleukin-1 beta production. The precise molecular targets of 3,3-dimethyl-1-butanol remain to be fully elucidated, but the data suggest a direct effect on innate immune signaling cascades.
Notably, the immunomodulatory effects of 3,3-dimethyl-1-butanol are most pronounced in the context of innate immune activation, as evidenced by the reduction of macrophage-derived cytokines without significant alteration of adaptive immune parameters such as T-cell subset distribution or autoantibody titers [1]. This selectivity may offer therapeutic advantages by mitigating pathological inflammation while preserving adaptive immune competence.
T lymphocytes play a central role in the initiation and perpetuation of autoimmune responses, with distinct subsets contributing to either pathogenic or regulatory functions. The impact of 3,3-dimethyl-1-butanol on T-cell activation and differentiation has been systematically investigated in the collagen-induced arthritis model.
Splenocytes from mice treated with 3,3-dimethyl-1-butanol, 3,3-dimethylbutyric acid, or vehicle were analyzed by flow cytometry to quantify the proportions of regulatory T cells, T helper 1 cells, T helper 17 cells, and follicular helper T cells. No significant differences were observed in the percentages of these subsets among treatment groups, indicating that 3,3-dimethyl-1-butanol does not directly modulate T-cell differentiation in this model [1].
Subset | Vehicle (%) | 3,3-Dimethyl-1-butanol (%) | 3,3-Dimethylbutyric Acid (%) |
---|---|---|---|
Regulatory T cells | 8.5 ± 1.1 | 8.2 ± 1.0 | 8.0 ± 1.2 |
T helper 1 cells | 12.3 ± 1.5 | 12.0 ± 1.4 | 12.2 ± 1.3 |
T helper 17 cells | 7.1 ± 0.9 | 7.0 ± 0.8 | 7.2 ± 0.7 |
Follicular helper T cells | 6.8 ± 1.0 | 6.7 ± 0.9 | 6.6 ± 1.1 |
Data represent mean ± standard deviation [1].
The lack of significant effect on T-cell subset distribution suggests that the primary immunomodulatory actions of 3,3-dimethyl-1-butanol are exerted at the level of innate immunity, particularly through the regulation of macrophage cytokine secretion. Given the central role of cytokines such as interleukin-1 beta and interleukin-6 in promoting T-cell activation and differentiation, the observed reduction in these cytokines may indirectly influence adaptive immune responses by limiting the availability of proinflammatory signals.
Serological analyses revealed no significant changes in total anti-collagen type II immunoglobulin G levels following treatment with 3,3-dimethyl-1-butanol or 3,3-dimethylbutyric acid. However, a selective reduction in the pathogenic immunoglobulin G2b isotype was observed in 3,3-dimethyl-1-butanol-treated mice [1]. This finding suggests a nuanced effect on humoral immunity, potentially mediated by alterations in the cytokine milieu.
Isotype | Vehicle (μg/mL) | 3,3-Dimethyl-1-butanol (μg/mL) | 3,3-Dimethylbutyric Acid (μg/mL) |
---|---|---|---|
Total IgG | 110 ± 13 | 108 ± 12 | 109 ± 11 |
IgG2b | 42 ± 6 | 29 ± 5 | 40 ± 7 |
Data represent mean ± standard deviation [1].
A critical component of evaluating the therapeutic potential of 3,3-dimethyl-1-butanol is its comparison with structurally related compounds, such as fluoromethylcholine, which is a well-characterized inhibitor of microbial trimethylamine lyase.
Direct comparison of 3,3-dimethyl-1-butanol and fluoromethylcholine in the collagen-induced arthritis model revealed a striking divergence in efficacy. While 3,3-dimethyl-1-butanol reduced arthritis severity by more than 50%, fluoromethylcholine had no significant effect on disease progression [1]. This disparity underscores the unique mechanism of action of 3,3-dimethyl-1-butanol, which is independent of microbial enzyme inhibition.
Only 3,3-dimethyl-1-butanol and its metabolite, 3,3-dimethylbutyric acid, significantly reduced serum concentrations of interleukin-1 beta and interleukin-6, whereas fluoromethylcholine did not elicit significant changes in these cytokines [1]. These findings further support the notion that 3,3-dimethyl-1-butanol acts through distinct host-dependent pathways.
Flammable